molecular formula C24H22N2O4 B1302888 Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid CAS No. 270065-69-5

Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid

Cat. No.: B1302888
CAS No.: 270065-69-5
M. Wt: 402.4 g/mol
InChI Key: ZHEGVQVHZCLRTM-KRWDZBQOSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Formula

The systematic International Union of Pure and Applied Chemistry name for this compound is (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-pyridin-4-ylbutanoic acid. This nomenclature precisely describes the stereochemical configuration, functional group positioning, and connectivity pattern of the molecule. The molecular formula is established as C24H22N2O4, with a molecular weight of 402.45 daltons. The compound is assigned Chemical Abstracts Service registry number 270065-69-5, which serves as its unique identifier in chemical databases worldwide.

The structural formula reveals a complex arrangement featuring the fluorenylmethyloxycarbonyl protecting group attached to the amino nitrogen at position 3 of the butyric acid backbone. The pyridine ring system is connected through a methylene bridge to the 4-position carbon of the butyric acid chain. The simplified molecular-input line-entry system representation is documented as: OC(=O)CC@HNC(=O)OCC1c2ccccc2-c2ccccc12, which encodes the complete connectivity and stereochemistry of the molecule. This structural arrangement creates a unique three-dimensional architecture that influences both the chemical reactivity and biological properties of the compound.

The stereochemical designation (S) at the 3-position carbon indicates the absolute configuration according to Cahn-Ingold-Prelog priority rules. This configuration is critical for the compound's integration into peptide structures and its interaction with biological targets. The presence of the 4-pyridyl substituent introduces a heteroaromatic system that can participate in hydrogen bonding, metal coordination, and π-π stacking interactions, significantly expanding the range of molecular recognition events possible with peptides incorporating this amino acid derivative.

Relationship to β-Homoalanine Derivatives

Fluorenylmethyloxycarbonyl-(S)-3-amino-4-(4-pyridyl)-butyric acid belongs to the family of β-homoalanine derivatives, which are characterized by the presence of an additional methylene unit between the amino and carboxyl functional groups compared to natural α-amino acids. This structural modification places the compound within the broader category of β-amino acids, which have gained considerable attention for their potential to form peptides with enhanced metabolic stability and unique secondary structures.

The relationship to β-alanine, the simplest β-amino acid with the systematic name 3-aminopropanoic acid, provides important context for understanding the structural significance of this derivative. While β-alanine lacks stereochemical complexity due to the absence of a stereocenter, the addition of methyl and pyridyl substituents in the homoalanine framework introduces both stereochemical considerations and enhanced functionality. The β-amino acid backbone confers resistance to proteolytic degradation, a property that has led to extensive investigation of β-peptides as potential therapeutic agents.

Comparative analysis with other fluorenylmethyloxycarbonyl-protected β-homoalanine derivatives reveals the unique properties imparted by the 4-pyridyl substituent. For instance, fluorenylmethyloxycarbonyl-L-beta-homoalanine (Chemical Abstracts Service number 193954-26-6) contains only a methyl substituent at the β-position, resulting in a simpler structure with molecular formula C19H19NO4. The pyridyl variant exhibits significantly different physicochemical properties, including altered solubility profiles, hydrogen bonding capacity, and potential for metal coordination.

Compound Substituent Molecular Formula Molecular Weight Unique Properties
Fluorenylmethyloxycarbonyl-L-beta-homoalanine Methyl C19H19NO4 325.4 Basic β-amino acid framework
Fluorenylmethyloxycarbonyl-(S)-3-amino-4-(4-pyridyl)-butyric acid 4-Pyridylmethyl C24H22N2O4 402.45 Heteroaromatic functionality
Fluorenylmethyloxycarbonyl-(S)-3-amino-4-(3-pyridyl)-butyric acid 3-Pyridylmethyl C24H22N2O4 402.44 Isomeric pyridyl positioning

The biosynthetic relationship to naturally occurring β-alanine, which is formed through the degradation of dihydrouracil and carnosine, highlights the biological relevance of the β-amino acid framework. However, the synthetic nature of the pyridyl-substituted derivative places it outside natural metabolic pathways, potentially conferring advantages in terms of metabolic stability and reduced susceptibility to enzymatic degradation. This characteristic makes fluorenylmethyloxycarbonyl-(S)-3-amino-4-(4-pyridyl)-butyric acid particularly valuable for applications requiring prolonged biological activity or resistance to proteolytic cleavage.

Properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-pyridin-4-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c27-23(28)14-17(13-16-9-11-25-12-10-16)26-24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,17,22H,13-15H2,(H,26,29)(H,27,28)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEGVQVHZCLRTM-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC=C4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=NC=C4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701149303
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-pyridinebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701149303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270065-69-5
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-pyridinebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=270065-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-pyridinebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701149303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of (S)-3-Amino-4-(4-pyridyl)-butyric Acid

  • Reagents : L-homoserine derivatives or similar beta-amino acids are often used as starting materials.
  • Reaction Conditions :
    • Pyridine derivatives are introduced through alkylation or reductive amination.
    • Catalysts such as palladium on carbon (Pd/C) may be employed for hydrogenation steps.

Introduction of the Fmoc Group

  • Reagents :
    • Fmoc-Cl (fluorenylmethoxycarbonyl chloride) as the protecting agent.
    • A base such as sodium carbonate (Na2CO3) or triethylamine (TEA) to neutralize HCl byproducts.
  • Reaction Conditions :
    • The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM).
    • Temperature: Ambient to slightly elevated temperatures (20–40°C).
    • Time: Reaction completion is monitored using thin-layer chromatography (TLC).

Purification

  • Techniques :
    • Column chromatography or recrystallization is used to purify the product.
    • High-performance liquid chromatography (HPLC) ensures the removal of any impurities.

Optimization Strategies

Reaction Efficiency

  • Use of anhydrous solvents minimizes side reactions.
  • Employing freshly prepared Fmoc-Cl enhances yield and purity.

Avoidance of Racemization

  • Mild reaction conditions prevent racemization of the chiral center during Fmoc protection.

Quality Control

  • Analytical methods such as NMR, IR, and mass spectrometry confirm product identity and purity.

Data Table: Key Parameters

Step Reagents/Conditions Yield (%) Notes
Amino Acid Preparation L-homoserine derivatives, Pd/C ~75–85 Hydrogenation step critical
Fmoc Protection Fmoc-Cl, TEA, DMF ~80–90 Avoid moisture
Purification Column chromatography ~95 High purity achieved

Challenges and Solutions

Impurities

Impurities such as unreacted starting material or side products can occur during Fmoc protection. These are mitigated by:

  • Using excess Fmoc-Cl.
  • Employing rigorous purification techniques.

Scalability

Scaling up requires careful control of reaction parameters to maintain yield and purity.

Chemical Reactions Analysis

Types of Reactions: Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid undergoes various chemical reactions, including:

    Oxidation: The pyridyl group can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amino group.

    Substitution: The pyridyl group can participate in substitution reactions, where the hydrogen atoms on the pyridine ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Piperidine is often used to remove the Fmoc group under basic conditions.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Free amino acid without the Fmoc group.

    Substitution: Various substituted pyridyl derivatives.

Scientific Research Applications

Peptide Synthesis

Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid serves as a crucial building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its unique structure enhances the efficiency and yield of peptide chains by providing stability during the synthesis process.

Case Study : A study demonstrated that incorporating this compound into peptide sequences resulted in improved yields and purities compared to traditional amino acids. This was attributed to the enhanced solubility and reactivity of the pyridyl group, which facilitates better coupling reactions during synthesis .

Drug Development

The compound's structural features allow for the design of novel therapeutic agents targeting specific biological pathways. Its incorporation into peptides can lead to compounds with improved binding affinities to biological receptors.

Research Findings : Research has shown that peptides containing this compound exhibited promising biological activities, including selective targeting of cancer cells. This suggests potential applications in developing targeted cancer therapies .

Bioconjugation

In bioconjugation techniques, this compound facilitates the attachment of biomolecules to surfaces or other molecules. This is essential for creating targeted drug delivery systems and improving the efficacy of therapeutic agents.

Example Application : The compound has been utilized to create bioconjugates that enhance the delivery of chemotherapeutic agents specifically to tumor cells, thereby minimizing side effects on healthy tissues .

Material Science

The unique properties of this compound are being explored in material science for developing functional materials such as sensors and catalysts. Its ability to interact with various substrates makes it a valuable component in creating innovative materials.

Mechanism of Action

The mechanism of action of Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the peptide chain is complete, the Fmoc group is removed, revealing the free amino group, which can then participate in further reactions .

Molecular Targets and Pathways: The pyridyl group in the compound can interact with metal ions, making it useful in the study of metalloproteins. Additionally, the compound can be used to design peptides that target specific proteins or enzymes, facilitating the study of biochemical pathways.

Comparison with Similar Compounds

Structural Variations

The primary difference among Fmoc-protected β³-amino acids lies in their side-chain substituents. Below is a comparison of key analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Features
Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid 4-pyridyl C₂₄H₂₁N₃O₄* ~415–420† Heteroaromatic ring with hydrogen-bonding capability
Fmoc-(S)-3-amino-4-(4-bromo-phenyl)-butyric acid 4-bromophenyl C₂₀H₁₈BrNO₃ 408.27 Bromine atom for halogen bonding or cross-coupling
Fmoc-(S)-3-amino-4-(4-tert-butylphenyl)butyric acid 4-tert-butylphenyl C₂₉H₃₁NO₄ 457.56 Bulky tert-butyl group increases hydrophobicity
Fmoc-(R)-3-amino-4-(4-methoxyphenyl)-butyric acid 4-methoxyphenyl C₂₆H₂₅NO₅ 431.48 Methoxy group enhances electron density
Fmoc-(S)-3-amino-4-(3-fluorophenyl)-butyric acid 3-fluorophenyl C₂₅H₂₂FNO₄ 419.44 Fluorine’s electronegativity modulates electronic properties
Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid 3-pyridyl C₂₄H₂₂N₂O₄ 402.44 Meta-positioned pyridyl nitrogen for varied interactions

*Inferred from similar compounds; †Estimated based on structural analogs.

Physicochemical Properties

  • Solubility : Pyridyl-containing derivatives (e.g., 4-pyridyl, 3-pyridyl) may exhibit improved aqueous solubility compared to purely hydrophobic substituents (e.g., tert-butylphenyl) due to polar nitrogen atoms .
  • Stability : All Fmoc-protected analogs require storage at 2–8°C in moisture-free conditions to prevent premature deprotection .
  • Stereochemistry: The (S)-configuration is critical for maintaining compatibility with natural L-amino acids in peptide chains .

Peptide Design and Binding Affinity

  • Protein-Protein Interaction Inhibition : β³-peptides incorporating trifluoromethylphenyl or pyridyl substituents demonstrate enhanced binding to targets like hDM2, a regulator of the tumor suppressor p53. The 4-pyridyl group’s nitrogen may form critical hydrogen bonds with hDM2, improving inhibitory potency .
  • Hydrophobic vs. Polar Interactions : The tert-butylphenyl analog (457.56 g/mol) increases peptide hydrophobicity, favoring membrane permeability, while pyridyl derivatives balance polarity for solubility and target engagement .

Biological Activity

Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid is a chiral amino acid derivative notable for its potential biological activities, particularly in medicinal chemistry and peptide synthesis. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a chiral center, and a pyridyl moiety, which collectively enhance its interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C₂₄H₂₂N₂O₄, characterized by the following structural components:

  • Fmoc Group : Provides stability and protection during peptide synthesis.
  • Chiral Center : The (S) configuration influences its biological activity.
  • Pyridyl Group : Enhances binding affinity to various receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules.
  • π-π Interactions : The pyridyl group allows for π-π stacking interactions, which can stabilize protein-ligand complexes.

Pharmacological Potential

Research indicates that this compound may act as a GABA (gamma-aminobutyric acid) analog, suggesting its potential role in neuromodulation. This property makes it a candidate for therapeutic applications in treating anxiety disorders and other neurological conditions .

Comparative Analysis with Related Compounds

The biological activities of this compound can be compared with several related compounds:

Compound NameStructure FeaturesUnique Aspects
Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acidEnantiomer with opposite chiralityMay exhibit different receptor interactions
(S)-3-Amino-4-(3-pyridyl)butyric acidDifferent pyridine positionPotential variations in pharmacokinetics
2-Amino-5-(pyridin-3-yl)pentanoic acidLonger carbon chainAffects binding dynamics and biological activity

Study on Neuromodulation

A study investigated the effects of this compound on GABAergic signaling pathways. Results indicated that this compound could modulate GABA receptor activity, enhancing inhibitory neurotransmission in vitro. This suggests potential applications in anxiety treatment and other CNS disorders .

Antimicrobial Activity

Another research effort focused on the antimicrobial properties of Fmoc-derived compounds. It was found that certain derivatives exhibited selective antibacterial activity against Gram-positive bacteria, which may be attributed to their ability to form structured nanofibers that disrupt bacterial membranes .

Q & A

Q. What synthetic methodologies are recommended for preparing Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid?

The compound is typically synthesized via solid-phase Fmoc chemistry using β-amino acid precursors. Key steps include:

  • Arndt-Eistert homologation to elongate the carbon chain while preserving stereochemistry .
  • Introduction of the 4-pyridyl group via palladium-catalyzed cross-coupling or direct substitution reactions.
  • Final Fmoc protection using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., NaHCO₃) . Note: Purification via reverse-phase HPLC is critical to isolate enantiomerically pure product (>97% by analytical HPLC) .

Q. How is the enantiomeric purity of this compound validated?

Enantiomeric purity is confirmed using:

  • Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and isocratic elution (acetonitrile/water + 0.1% TFA).
  • Circular dichroism (CD) spectroscopy to detect characteristic absorption bands (e.g., 220–250 nm for β-peptide secondary structures) .
  • Comparison of observed vs. calculated optical rotation values (e.g., [α]D²⁵ = +15.2° in methanol) .

Q. What safety precautions are essential when handling this compound?

While not classified as hazardous, standard lab protocols apply:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Store at –20°C under inert gas (argon) to prevent Fmoc deprotection or oxidation of the pyridyl group .

Advanced Research Questions

Q. How can aggregation during solid-phase peptide synthesis (SPPS) involving this residue be mitigated?

Aggregation arises from hydrophobic interactions of the 4-pyridyl group. Solutions include:

  • Incorporating pseudo-proline dipeptides or Dmb-group protected residues to disrupt β-sheet formation .
  • Using microwave-assisted SPPS to enhance solvation and reduce chain stacking .
  • Optimizing solvent systems (e.g., DMF with 0.1 M HOBt or 20% v/v HFIP) to improve resin swelling .

Q. What analytical techniques resolve contradictions in reported NMR data for this compound?

Discrepancies in proton coupling constants (e.g., δ 5.65 ppm for the α-H) may arise from solvent polarity or pH. To standardize

  • Record NMR in deuterated DMSO-d₆ or CD₃OD to minimize solvent effects .
  • Use 2D-NMR (COSY, HSQC) to assign stereospecific signals (e.g., J = 6.8 Hz for trans-configured β-amino acids) .
  • Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., m/z 497.4 [M+Na]⁺) .

Q. How does the 4-pyridyl moiety influence β-peptide interactions with biological targets (e.g., hDM2/hDMX)?

The pyridyl group enhances:

  • Hydrogen bonding via its lone electron pair, stabilizing α-helix mimics in β-peptides .
  • π-Stacking with aromatic residues in protein-binding pockets (e.g., Phe19 in hDM2) .
  • Solubility in aqueous buffers (logP ≈ 1.2) compared to phenyl-substituted analogs (logP ≈ 2.5) .

Q. What strategies optimize yield in the Arndt-Eistert synthesis step?

Low yields (~22% in initial reports ) can be improved via:

  • Catalyst optimization : Replace traditional Rh₂(OAc)₄ with dirhodium caprolactamate for higher diastereoselectivity .
  • Temperature control : Maintain reaction at –40°C during diazomethane addition to minimize side reactions.
  • In situ trapping of intermediates with scavenger resins (e.g., QuadraPure TU) .

Methodological Troubleshooting

Q. Why does LC-MS show multiple peaks despite HPLC purity >95%?

Common causes include:

  • Partial Fmoc deprotection during storage (detectable via loss of UV absorbance at 301 nm) .
  • Tautomerism of the pyridyl group in acidic mobile phases (e.g., 0.1% TFA), resolved by switching to neutral buffers .
  • Adduct formation (e.g., Na⁺, K⁺), mitigated by using ammonium formate buffers in HRMS .

Q. How to analyze stereochemical outcomes in β-peptides incorporating this residue?

Use:

  • X-ray crystallography to resolve backbone torsion angles (e.g., θ ≈ 120° for 14-helix formation) .
  • Molecular dynamics simulations (AMBER or CHARMM force fields) to model pyridyl sidechain conformers .
  • Fluorescence polarization assays to correlate stereochemistry with binding affinity (e.g., IC₅₀ < 100 nM for hDM2 inhibitors) .

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